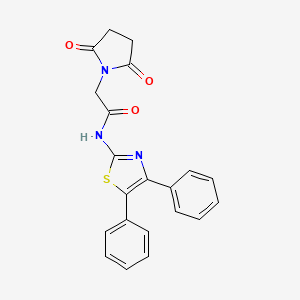

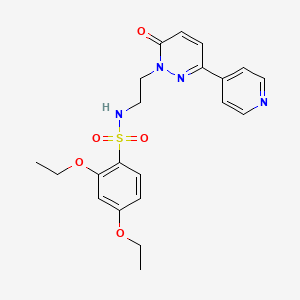

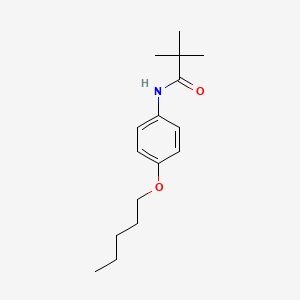

![molecular formula C21H16N2O3S B2388421 N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamid CAS No. 2509-91-3](/img/structure/B2388421.png)

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide” is a compound that has a benzothiazole core . Benzothiazoles are heterocyclic organic compounds that possess a wide range of properties and applications . They are known for their strong fluorescence and luminescence properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .

Wirkmechanismus

Target of Action

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, also known as Oprea1_518793 or N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide, has been found to exhibit potent activity against certain bacterial strains . The primary targets of this compound are likely to be key proteins or enzymes within these bacteria.

Mode of Action

The mode of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide involves its interaction with its bacterial targets, leading to inhibition of their normal function . This interaction and the resulting changes disrupt the normal metabolic processes of the bacteria, thereby exerting an antibacterial effect .

Biochemical Pathways

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide likely affects multiple biochemical pathways within the target bacteriaGiven its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The pharmacokinetic properties of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. According to one study, the compound showed a favourable pharmacokinetic profile . .

Result of Action

The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide’s action primarily involve the disruption of bacterial metabolism, leading to bacterial death or growth inhibition . The compound’s interaction with its targets interferes with the normal functioning of the bacteria, thereby exerting its antibacterial effect .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide is its specificity for the STAT3 pathway, which makes it a promising candidate for targeted cancer therapy. However, one limitation of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide is its relatively low potency, which may limit its efficacy in certain cancer types. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide, as well as its potential interactions with other drugs.

Zukünftige Richtungen

There are several potential future directions for research on N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide. One area of interest is the development of more potent analogs of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide that may have improved efficacy in cancer therapy. Another direction is the investigation of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Additionally, further studies are needed to explore the potential applications of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide in other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzo[d]thiazole to form the key intermediate, which is subsequently reacted with 4-hydroxyphenylboronic acid to yield the final product, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

- Forschung: Wissenschaftler haben 3-(1,3-Benzothiazol-2-yl) 2-Phenylchinazolin-4(3H)-one als potenzielle antibakterielle Wirkstoffe synthetisiert . Diese Verbindungen wurden in vitro gegen grampositive und gramnegative Bakterien getestet und zeigten eine ausgeprägte antimikrobielle Aktivität.

- Anwendungen: Forscher haben Chinazolin-Derivate als Inhibitoren von Tyrosinkinase-Rezeptoren (TKR) untersucht, die in verschiedenen Krebsarten überexprimiert werden. Einige Derivate zeigen eine bemerkenswerte Antikrebsaktivität .

- Studien: Forscher haben neuartige 1,3-Benzothiazol-Derivate für ihre antikonvulsive Aktivität entwickelt und bewertet .

- Experimente: Die synthetisierte Verbindung wurde mit dem MTT-Assay auf ihre Zytotoxizität gegen Brustkrebszelllinien (MCF-7 und MDA-MB-231) untersucht .

- Hydrazonylsulfone: Die Verbindung N-(1,3-Benzothiazol-2-yl)-4-(Halogenbenzolsulfonyl)-hydrazide wurde auf ihre strukturellen Eigenschaften und ihr biologisches Potenzial untersucht .

Antibakterielle Aktivität

Antitumorpotenzial

Antiepileptische Eigenschaften

Zytotoxizität gegen Brustkrebszellen

Optische Materialien und biologisches Potenzial

Quantitative Struktur-Aktivitäts-Beziehung (QSAR)-Modellierung

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPFGCYIDWXUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

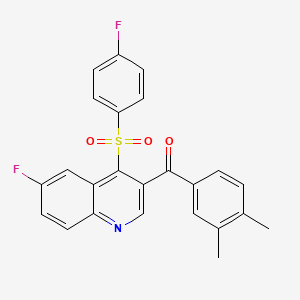

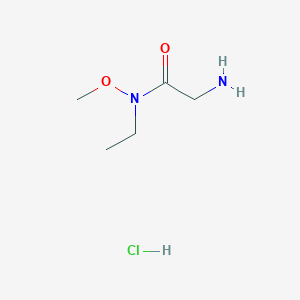

![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2388346.png)

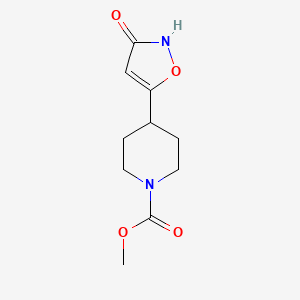

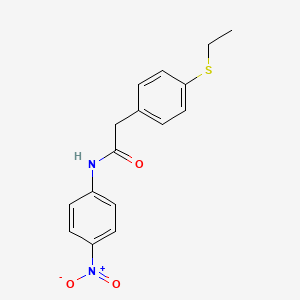

![1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2388349.png)

![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)

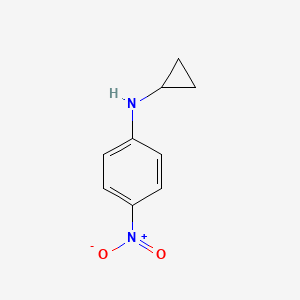

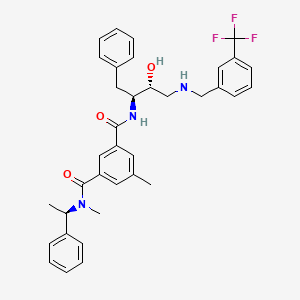

![4-[1,2,4]Triazol-1-ylmethyl-benzylamine dihydrochloride](/img/structure/B2388360.png)